2-(3-Chlorophenyl)-4,5-dimethyloxazole 3-oxide
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Overview
Description
The compound “2-(3-Chlorophenyl)-4,5-dimethyloxazole 3-oxide” is likely an organic compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The 3-chlorophenyl group suggests the presence of a phenyl ring (a derivative of benzene) with a chlorine atom attached. The term “4,5-dimethyl” indicates that there are methyl groups (CH3) attached to the 4th and 5th positions of the oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazole ring, which is a heterocyclic ring, meaning it contains atoms of at least two different elements . The 3-chlorophenyl group would provide a degree of polarity to the molecule, and the methyl groups would contribute to its overall hydrophobicity .Chemical Reactions Analysis
As an organic compound, “2-(3-Chlorophenyl)-4,5-dimethyloxazole 3-oxide” would be expected to undergo various types of organic reactions. The presence of the oxazole ring could make it a participant in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of polarity, size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- Triazole derivatives have been investigated for their antibacterial potential. Researchers have synthesized and studied substituted 1,2,4-triazole analogues to explore their antimicrobial properties .
Antibacterial Activity
Antifungal Properties
Safety and Hazards
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given that other oxazole derivatives have shown promising biological effects . Additionally, studies could be conducted to optimize its synthesis and to further characterize its physical and chemical properties .
properties
IUPAC Name |
2-(3-chlorophenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7-8(2)15-11(13(7)14)9-4-3-5-10(12)6-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUXYRRHXSUHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=[N+]1[O-])C2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-4,5-dimethyloxazole 3-oxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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